2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that features an indole moiety substituted with bromine and chlorine atoms The compound also contains an oxolane ring with hydroxymethyl and diol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromine and chlorine substitutions are introduced via electrophilic aromatic substitution reactions.
The oxolane ring is then constructed through a series of reactions, including the formation of an epoxide intermediate, followed by ring-opening reactions to introduce the hydroxymethyl and diol groups. The final step involves coupling the indole and oxolane moieties through an ether linkage, typically using a strong base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the electrophilic aromatic substitution steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dehalogenated indole derivatives.
Substitution: Indole derivatives with various functional groups replacing the halogens.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins and other indole-binding sites .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-bromo-4-chloroindole: A simpler indole derivative with only halogen substitutions.
Oxolane-3,4-diol: A simpler oxolane derivative without the indole moiety.
Uniqueness
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its combination of an indole moiety with halogen substitutions and an oxolane ring with hydroxymethyl and diol functionalities
Properties
IUPAC Name |
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)7(3-16-6)20-13-12(19)11(18)8(4-17)21-13/h1-3,8,11-13,16-19H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLVNYDICPAOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(O3)CO)O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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